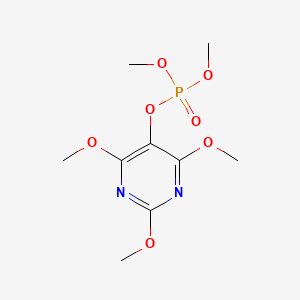
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2, 4, and 6, and a phosphate group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate typically involves the reaction of 2,4,6-trimethoxypyrimidine with a suitable phosphorylating agent. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate involves its interaction with specific molecular targets. The methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxypyrimidine: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate: An oxidation product with different chemical properties.
4,6-Dimethyl-2-pyrimidyl thiolates: Similar pyrimidine structure but with thiolate groups instead of methoxy groups.
Uniqueness
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is unique due to the combination of methoxy and phosphate groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13186-09-9 |
|---|---|
Molecular Formula |
C9H15N2O7P |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
dimethyl (2,4,6-trimethoxypyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-13-7-6(18-19(12,16-4)17-5)8(14-2)11-9(10-7)15-3/h1-5H3 |
InChI Key |
CCQKIEDIHQYKFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)



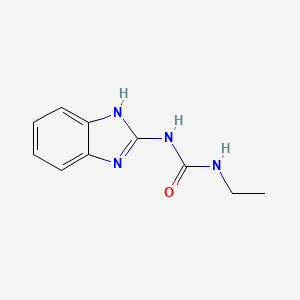
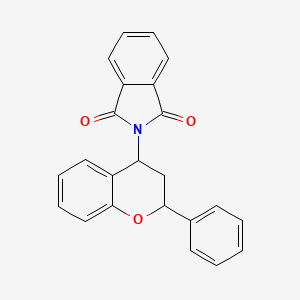
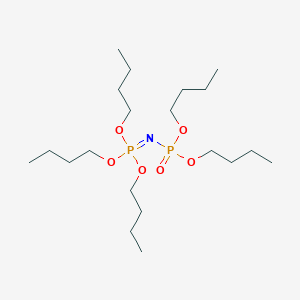
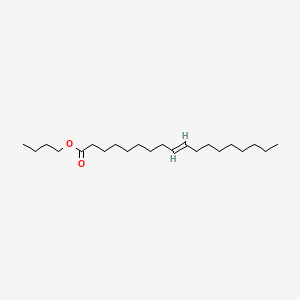
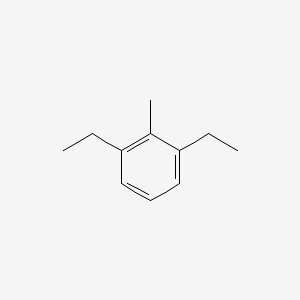
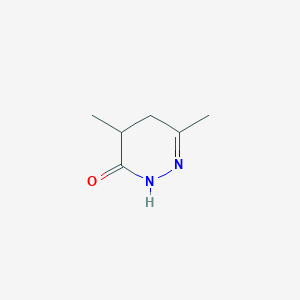
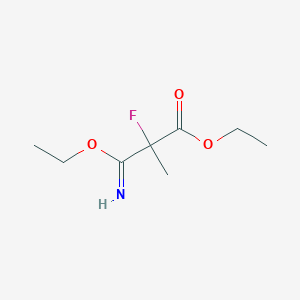
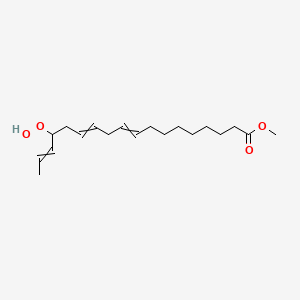
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
